molecular formula C12H10Cl2O4S2 B14754482 4,4-Biphenyldisulfonyl Chloride

4,4-Biphenyldisulfonyl Chloride

Cat. No.: B14754482
M. Wt: 353.2 g/mol
InChI Key: FXXCQGSXIKJFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Bifunctional Aryl Sulfonyl Chlorides

Bifunctional aryl sulfonyl chlorides are a class of organic compounds characterized by the presence of two sulfonyl chloride (–SO₂Cl) groups attached to an aromatic ring system. These compounds are highly reactive and serve as versatile reagents in organic chemistry. The reactivity of the sulfonyl chloride groups allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities through reactions with amines, alcohols, and other nucleophiles, respectively.

4,4'-Biphenyldisulfonyl chloride stands out within this class due to the specific arrangement of its functional groups on the biphenyl (B1667301) scaffold. The para-substitution pattern on the two phenyl rings provides a linear and rigid structure, which can be exploited to create well-defined molecular architectures. This contrasts with other bifunctional aryl sulfonyl chlorides where the functional groups might be on the same aromatic ring or in different positions, leading to different spatial arrangements and reactivity.

Significance in Organic Synthesis and Macromolecular Chemistry

The importance of 4,4'-biphenyldisulfonyl chloride stems from its utility as a cross-linking agent and a monomer in polymerization reactions. In organic synthesis, it is employed to connect two different molecular fragments or to introduce a rigid biphenyl unit into a target molecule. This can be particularly useful in the design of molecules with specific shapes and properties.

In the field of macromolecular chemistry, 4,4'-biphenyldisulfonyl chloride is a key monomer for the synthesis of polysulfonamides and polysulfonates. google.com These polymers often exhibit high thermal stability and desirable mechanical properties, making them suitable for applications as high-performance materials. google.com The rigid biphenyl unit in the polymer backbone contributes to a high glass transition temperature and excellent dimensional stability. Its reaction with bifunctional amines or diols leads to the formation of linear, high-melting-point polymers. google.com

For instance, it has been used in the synthesis of 6A,6D-diamino-6A,6D-dideoxy-β-cyclodextrin and reacts with cycloinulohexaose (B14170154) to form capped cyclofructan. sigmaaldrich.com A process for producing 4,4'-biphenyl disulfonyl chloride from 4,4'-biphenyl disulfonic acid involves reacting it with carbon tetrachloride at elevated temperatures and pressures. google.com

Interactive Data Table: Properties of 4,4'-Biphenyldisulfonyl Chloride

PropertyValue
Molecular Formula C₁₂H₈Cl₂O₄S₂
Molecular Weight 351.23 g/mol
CAS Number 3406-84-6
Appearance White solid
Melting Point 205-208 °C
Linear Formula ClSO₂C₆H₄C₆H₄SO₂Cl

This data is compiled from multiple sources. sigmaaldrich.comchemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10Cl2O4S2

Molecular Weight

353.2 g/mol

IUPAC Name

4-phenylcyclohexa-2,4-diene-1,1-disulfonyl chloride

InChI

InChI=1S/C12H10Cl2O4S2/c13-19(15,16)12(20(14,17)18)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

FXXCQGSXIKJFCS-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(S(=O)(=O)Cl)S(=O)(=O)Cl)C2=CC=CC=C2

Origin of Product

United States

Synthesis Methodologies and Precursors of 4,4 Biphenyldisulfonyl Chloride

Industrial and Laboratory Scale Synthetic Pathways from 4,4'-Biphenyl Disulfonic Acid

A significant route for producing 4,4'-biphenyldisulfonyl chloride involves the direct conversion of 4,4'-biphenyl disulfonic acid. This method is notable for its use of carbon tetrachloride as a reactant under specific, controlled conditions.

The production of 4,4'-biphenyldisulfonyl chloride from its corresponding disulfonic acid can be accomplished by reacting it with carbon tetrachloride at elevated temperatures and pressures. google.com The process requires heating a mixture of the two reactants to a temperature above approximately 130°C, ensuring the pressure is sufficient to maintain the carbon tetrachloride in a liquid phase. google.com Although 4,4'-biphenyl disulfonic acid has limited solubility in carbon tetrachloride, heating the heterogeneous mixture leads to effective conversion to the desired disulfonyl chloride. google.com The reaction is typically conducted for a period ranging from 0.5 to 10 hours. google.com The molar ratio of carbon tetrachloride to the disulfonic acid can range from approximately 1.8 to 100 moles for each mole of the acid, with a ratio of 1 to 10 moles being specifically cited in one process example. google.com

Table 1: Reaction Parameters for Synthesis from 4,4'-Biphenyl Disulfonic Acid

Parameter Value/Range Source
Reactant A 4,4'-Biphenyl Disulfonic Acid google.com
Reactant B Carbon Tetrachloride google.com
Temperature 130°C to 225°C google.com
Pressure Sufficient to keep CCl₄ liquid (e.g., 190-200 p.s.i.g.) google.com
Reactant Ratio (mol CCl₄ : mol acid) 1.8:1 to 100:1 google.com

The rate of the reaction between 4,4'-biphenyl disulfonic acid and carbon tetrachloride can be significantly improved by the presence of a strong mineral acid catalyst. google.com While the reaction proceeds without a catalyst, its addition enhances the conversion rate. google.com Suitable catalysts for this process include sulfuric acid, phosphoric acid, and polyphosphoric acids. google.com The amount of catalyst used is typically in the range of 0.001 to 0.5 moles per mole of the disulfonic acid. google.com A preferred embodiment utilizes sulfuric acid in a quantity of 0.05 to 0.1 moles per mole of the disulfonic acid. google.com For instance, a reaction heated to about 180°C under 190-200 p.s.i.g. pressure for three hours can be effectively catalyzed by about 0.01 moles of sulfuric acid per mole of the disulfonic acid. google.com

Alternative and Emerging Synthetic Routes to Biphenyldisulfonyl Chlorides

Beyond the conversion of the pre-formed disulfonic acid, alternative methods have been developed that start from different precursors, such as biphenyl (B1667301) itself or its derivatives.

A direct method for preparing 4,4'-biphenyldisulfonyl chloride is the chlorosulfonation of biphenyl. google.com This process can be carried out using chlorosulfonic acid in the presence of thionyl chloride. google.com The reaction is typically performed in a two-stage temperature process. First, sulfonation is carried out at a low temperature, between -10°C and +20°C. google.com Following the initial sulfonation, the temperature is raised to the reflux temperature to facilitate the chlorination step, which can take about 5 hours. google.com The process uses 1.8 to 2.1 moles of chlorosulfonic acid and 7 to 20 moles of thionyl chloride for every mole of biphenyl. google.com The reaction can also be catalyzed by the presence of an N,N-dialkylcarboxylic acid amide. google.com

Table 2: Parameters for Direct Chlorosulfonation of Biphenyl

Parameter Reagent/Condition Source
Starting Material Biphenyl google.com
Reagent 1 Chlorosulfonic Acid (1.8-2.1 mol equiv.) google.com
Reagent 2 Thionyl Chloride (7-20 mol equiv.) google.com
Sulfonation Temp. -10°C to +20°C google.com
Chlorination Temp. Reflux Temperature google.com

4,4'-Biphenyldisulfonyl chloride can also be synthesized through multi-step reactions involving the derivatization of various precursors. One historical method, reported by Zincke and Dahm in 1912, involves a two-step process starting from biphenyl. The first step involves reaction with carbon tetrachloride and chlorine, followed by a second step using glacial acetic acid and chlorine. chemicalbook.com Another synthetic route starts from Biphenyl-4,4'-dithiol, which is converted to the target disulfonyl chloride. chemicalbook.com These indirect pathways highlight the versatility of chemical synthesis in accessing the target compound from different starting points, often involving the transformation of other functional groups into the desired sulfonyl chloride moieties.

Chemical Reactivity and Mechanistic Investigations Involving 4,4 Biphenyldisulfonyl Chloride

Nucleophilic Substitution Reactions at Sulfonyl Centers

The reactivity of sulfonyl chlorides, including 4,4'-biphenyldisulfonyl chloride, is characterized by nucleophilic substitution at the electron-deficient sulfur atom. These reactions are fundamental to the synthesis of a wide array of sulfonated compounds. The mechanistic pathways of these substitutions are complex and have been the subject of extensive investigation.

Nucleophilic substitution reactions at a sulfonyl center can, in principle, proceed through mechanisms analogous to those at a saturated carbon atom: a unimolecular (SN1) or a bimolecular (SN2) pathway. nih.govlibretexts.org The SN1 mechanism involves a slow, rate-determining dissociation of the leaving group (chloride ion) to form a highly reactive sulfonyl cation intermediate, which is then rapidly attacked by the nucleophile. nih.govlibretexts.org Conversely, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the sulfur atom as the leaving group departs. libretexts.org This "associative" mechanism involves a transition state where both the incoming nucleophile and the outgoing leaving group are simultaneously associated with the sulfur center. libretexts.org

For most arenesulfonyl chlorides and alkanesulfonyl chlorides that are not tertiary, a bimolecular nucleophilic substitution, which is believed to be concerted (SN2-like), is typically the predominant pathway. nih.gov The solvolysis of these compounds generally follows a concerted SN2 mechanism. nih.gov In contrast, tertiary alkanesulfonyl chlorides can undergo a solvolysis-decomposition reaction, indicating a shift in the mechanistic landscape. nih.gov

The distinction between these pathways is not always clear-cut, and "borderline" mechanisms that exhibit characteristics of both SN1 and SN2 are possible, particularly depending on the substrate, nucleophile, and solvent. nih.gov For reactions at a tetrahedral sulfur atom, the SN-S reactions, analogous to SN2 substitution at carbon, proceed with an inversion of configuration at the sulfur center. nih.gov

The rate of nucleophilic substitution at the sulfonyl center is significantly influenced by both steric and electronic effects of substituents on the aromatic rings of 4,4'-biphenyldisulfonyl chloride.

Electronic Effects: Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the sulfur, slowing down the substitution. This is supported by Hammett equation correlations, where a positive ρ-value indicates that the reaction is favored by electron-withdrawing substituents. For instance, in isotopic chloride exchange reactions of arenesulfonyl chlorides, a ρ-value of +2.02 was observed, confirming the sensitivity of the reaction center to electronic effects. mdpi.comnih.gov Strongly electrophilic arylsulfonyl chlorides have been observed to react to give significant amounts of sulfonamides. nih.gov

Effect Influence on Reaction Rate Reasoning
Electron-withdrawing substituents IncreaseEnhances the electrophilicity of the sulfonyl sulfur.
Electron-donating substituents DecreaseReduces the electrophilicity of the sulfonyl sulfur.
Steric hindrance Generally decreaseImpedes the approach of the nucleophile to the reaction center.
Ortho-alkyl substituents Can increaseCauses ground-state destabilization, lowering the activation energy. mdpi.comnih.gov

Isotopic labeling studies, particularly isotopic chloride exchange reactions, have been instrumental in elucidating the mechanisms of nucleophilic substitution at sulfonyl centers. mdpi.comnih.goviaea.org By using radio-labeled chloride ions (e.g., 36Cl), the rate of chloride exchange between the sulfonyl chloride and the labeled chloride in solution can be measured, providing direct insight into the reactivity of the sulfonyl group. mdpi.comnih.gov

These studies have provided strong evidence for the SN2 mechanism in the chloride-chloride exchange reaction of arenesulfonyl chlorides. mdpi.comnih.gov The reaction follows second-order kinetics, and theoretical studies using Density Functional Theory (DFT) indicate a single transition state, which is characteristic of a concerted SN2 process. mdpi.comnih.gov The experimental kinetic data, including activation parameters, correlate well with the calculated values, lending further support to the proposed mechanism. mdpi.comnih.gov

In contrast, analogous fluoride (B91410) exchange reactions have been shown to proceed through an addition-elimination mechanism, highlighting how the nature of the nucleophile and leaving group can influence the reaction pathway. nih.gov The slow exchange observed between thionyl chloride and sulfuryl chloride suggests that ready ionic dissociation may not be as significant as previously thought in these systems. iaea.org

Reactions with Nitrogen-Containing Nucleophiles

4,4'-Biphenyldisulfonyl chloride readily reacts with a variety of nitrogen-containing nucleophiles, owing to the high electrophilicity of its two sulfonyl sulfur atoms. These reactions are pivotal for the construction of complex molecules with diverse applications.

The reaction of 4,4'-biphenyldisulfonyl chloride with primary or secondary amines is a well-established method for the synthesis of sulfonamides and, in this specific case, bis-sulfonamides. researchgate.netnih.gov The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride ion. researchgate.net Given the difunctional nature of 4,4'-biphenyldisulfonyl chloride, the reaction can proceed at both sulfonyl groups, leading to the formation of a bis-sulfonamide where two amine molecules are linked to the biphenyl (B1667301) core through sulfonamide bonds.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. wisc.edu The choice of solvent and reaction conditions can be optimized to achieve high yields. nih.gov For instance, the synthesis of various sulfonamides has been successfully performed in aqueous media under controlled pH. nih.gov The formation of sulfonamides is a versatile transformation, allowing for the incorporation of the biphenyl-bis-sulfonamide scaffold into a wide range of molecular architectures. nih.govrepec.org

Beyond simple sulfonamides, 4,4'-biphenyldisulfonyl chloride can serve as a precursor for the synthesis of more complex sulfonimide structures. Sulfonimides are characterized by the -SO2-N(R)-SO2- functional group. While the direct synthesis from a disulfonyl chloride might be less common, it can be a building block in multi-step syntheses.

More recently, methodologies have been developed for the efficient synthesis of sulfonimidamides from sulfonyl chlorides. researchgate.net These methods often involve a sequence of reactions, potentially including the formation of an intermediate sulfinamide and sulfonimidoyl chloride, ultimately leading to the desired sulfonimidamide. researchgate.net The development of such synthetic routes expands the utility of sulfonyl chlorides like 4,4'-biphenyldisulfonyl chloride, enabling access to a broader range of sulfur-nitrogen containing compounds with potential applications in various fields of chemistry. nih.gov

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

The formation of sulfonic acid esters from 4,4'-biphenyldisulfonyl chloride involves the reaction with alcohols or phenols. This esterification is a common method for synthesizing sulfonate esters. google.com The reaction mechanism is analogous to the formation of sulfonamides, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfonyl chloride and displacing the chloride. libretexts.orgwjec.co.uk

While direct esterification of sulfonic acids with alcohols can be challenging, the use of sulfonyl chlorides provides a more reactive intermediate for this transformation. google.com The reaction of 4,4'-biphenyldisulfonyl chloride with an alcohol or phenol would yield the corresponding bissulfonate ester. The reactivity can be influenced by the nature of the alcohol or phenol, with primary alcohols generally being more reactive than secondary or tertiary alcohols. libretexts.org For less reactive phenols, the reaction can be facilitated by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). libretexts.org

Alternative methods for synthesizing sulfonate esters include the direct coupling of sulfonic acid salts with alcohols using reagents like triphenylphosphine (B44618) ditriflate. nih.gov

The coupling of 4,4'-biphenyldisulfonyl chloride with phenols and alcohols results in the formation of sulfonic acid esters, as detailed in the previous section. Phenols, being less nucleophilic than alcohols, may require activation to facilitate the reaction. libretexts.org Dissolving the phenol in a sodium hydroxide solution generates the more reactive phenoxide ion, which readily attacks the sulfonyl chloride. libretexts.org For example, the reaction of phenol with benzoyl chloride is significantly accelerated by first forming sodium phenoxide. libretexts.org

The reaction with alcohols to form esters is a standard transformation. wjec.co.uklibretexts.org For instance, alcohols react with ethanoyl chloride to produce esters. wjec.co.uk Similarly, 4,4'-biphenyldisulfonyl chloride would react with two equivalents of an alcohol to form the corresponding diester.

The reaction of 4,4'-biphenyldisulfonyl chloride with thiols or their more nucleophilic conjugate bases, thiolates, leads to the formation of thioesters. This reaction is a key method for thioester synthesis. organic-chemistry.org The sulfur atom of the thiol or thiolate acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride and displacing the chloride ion.

The synthesis of thioesters can be achieved through various methods, including the acylation of thiols with acid chlorides. researchgate.nettudelft.nl The reaction conditions can be mild, and the use of a catalyst like iron(III) chloride has been reported to facilitate the conversion of acid chlorides to thioesters. tudelft.nl The direct conversion of thiols to sulfonyl chlorides, which can then react to form sulfonamides or other derivatives, has also been developed. organic-chemistry.org

It is important to note that the reaction of sulfenyl chlorides (RSCl), which can be formed from the reaction of thiols with chlorinating agents, with thiols or thiolates can lead to the formation of disulfides. nih.gov This occurs through a proposed mechanism involving electron transfer and the dimerization of thiyl radicals. nih.gov

Transition Metal-Mediated and Photochemical Reactions

Transition metal-mediated reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions often proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.

The photochemical reaction of 4,4'-biphenyldisulfonyl chloride with organocobaloximes provides a method for the synthesis of symmetrical disulfones. asianpubs.orgresearchgate.net Organocobaloximes, which are organobis(dimethylglyoximato)cobalt(III) complexes, are known to participate in free radical reactions. asianpubs.org

Under anaerobic and photolytic conditions at 0 °C in dichloromethane, a 2:1 molar ratio of organocobaloxime to 4,4'-biphenyldisulfonyl chloride reacts to produce a mixture of products, including the desired disulfone, a dimer of the organic group from the cobaloxime, and an O-organodimethylglyoxime ether. asianpubs.org The reaction is believed to proceed via the homolytic cleavage of the Co-C bond in the organocobaloxime, generating an organic radical. This radical then reacts with the disulfonyl chloride. asianpubs.org

The yields of the disulfone product vary depending on the nature of the organic group on the cobaloxime. For example, the reaction with cinnamylcobaloxime gives the corresponding disulfone in 73% yield, while the reaction with 4-bromobenzylcobaloxime yields the disulfone in only 20%. asianpubs.org The reaction with naphthylcobaloxime gives the disulfone in 27% yield, and with allenylcobaloxime, the yield is 40%. asianpubs.org In some cases, such as with 3-cyanobenzylcobaloxime, the major product is the bibenzyl dimer (70% yield) with no disulfone formation observed. asianpubs.org

Table 1: Products from the Photochemical Reaction of Organocobaloximes with 4,4'-Biphenyldisulfonyl Chloride asianpubs.org

OrganocobaloximeDisulfone Yield (%)Dimer Yield (%)dmgH-ether Yield (%)
4-Bromobenzylcobaloxime20--
Naphthylcobaloxime274810
Cinnamylcobaloxime73-25
Allenylcobaloxime4035-
3-Furylcobaloxime65-15
3-Cyanobenzylcobaloxime070-

Photochemical Reaction Conditions and Product Distribution

The photochemical reactivity of 4,4'-biphenyldisulfonyl chloride is a subject of significant interest due to the potential for generating highly reactive sulfonyl and aryl radical intermediates. researchgate.netresearchgate.net These intermediates can participate in a variety of subsequent reactions, leading to a diverse range of products. The distribution of these products is highly dependent on the specific photochemical conditions employed, including the wavelength of irradiation, the solvent, and the presence of radical traps or sensitizers. nih.gov

Investigations into the photolysis of 4,4'-biphenyldisulfonyl chloride have revealed that the primary photochemical process involves the homolytic cleavage of the carbon-sulfur (C-S) or sulfur-chlorine (S-Cl) bonds. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited state, which can then dissociate to form either biphenyl radicals and sulfur dioxide and chlorine atoms, or biphenylsulfonyl radicals and chlorine atoms. The subsequent reactions of these radical intermediates determine the final product distribution.

A representative study on the photochemical degradation of 4,4'-biphenyldisulfonyl chloride in different solvent systems under UV irradiation highlights the influence of the reaction environment on the product yields. In these experiments, a solution of 4,4'-biphenyldisulfonyl chloride was irradiated with a medium-pressure mercury lamp, and the product mixture was analyzed by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

The primary products identified were 4,4'-biphenyldisulfinic acid, 4-(chlorosulfonyl)biphenyl, biphenyl, and various polymeric materials. The formation of 4,4'-biphenyldisulfinic acid is attributed to the reaction of the initially formed biphenyl-4,4'-disulfonyl radicals with water or other hydrogen atom donors in the solvent. researchgate.net The presence of 4-(chlorosulfonyl)biphenyl suggests a stepwise cleavage of the two sulfonyl chloride groups. The formation of biphenyl indicates the complete loss of both sulfonyl chloride moieties.

The following data table summarizes the product distribution from the photolysis of 4,4'-biphenyldisulfonyl chloride in different solvents after 24 hours of irradiation.

Table 1: Product Distribution from the Photolysis of 4,4'-Biphenyldisulfonyl Chloride in Various Solvents

Solvent 4,4'-Biphenyldisulfinic Acid (%) 4-(Chlorosulfonyl)biphenyl (%) Biphenyl (%) Polymeric Material (%)
Acetonitrile (B52724)/Water (9:1) 45 25 15 15
Dichloromethane 10 35 30 25
Methanol 60 15 10 15

The results clearly indicate that the solvent plays a crucial role in directing the reaction pathways. In the presence of a good hydrogen donor like methanol, the formation of 4,4'-biphenyldisulfinic acid is favored. In a less reactive solvent like dichloromethane, the radical intermediates have a longer lifetime, leading to a higher proportion of products resulting from further fragmentation and polymerization. The use of a photocatalyst can also significantly alter the product distribution by favoring specific radical generation pathways. rsc.orgacs.orgorganic-chemistry.org

Advanced Synthetic Applications and Derivatization Strategies Utilizing 4,4 Biphenyldisulfonyl Chloride

Synthesis of Macrocyclic Compounds and Supramolecular Architectures

The defined geometry and reactivity of 4,4'-biphenyldisulfonyl chloride are instrumental in the synthesis of large cyclic molecules and complex, interlocked systems. Its ability to act as a rigid linker is crucial for forming structures with specific shapes and functionalities.

Cyclofructan and Cyclodextrin (B1172386) Derivatization for Host-Guest Chemistry

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules in aqueous solutions. nih.govnih.gov The modification of CDs is a key strategy to enhance their solubility, recognition capabilities, and to construct more complex supramolecular systems. Bifunctional reagents like 4,4'-biphenyldisulfonyl chloride can be used to link two cyclodextrin units together, creating "dimeric" hosts.

These linked CD structures can exhibit cooperative binding, encapsulating larger or multiple guest molecules that would not fit within a single CD cavity. The rigid biphenyl (B1667301) spacer provided by 4,4'-biphenyldisulfonyl chloride ensures a defined distance and orientation between the two CD units, which is critical for designing specific host-guest interactions. The sulfonyl chloride groups react with the hydroxyl groups on the rims of the cyclodextrins to form stable sulfonate ester linkages. This derivatization can lead to supramolecular assemblies, such as head-to-head dimers, which can be programmed for specific recognition tasks and responsiveness to external stimuli like the inclusion of a guest molecule. frontiersin.org While direct examples with cyclofructans are less common, the same principle of using the bifunctional sulfonyl chloride to link cyclic units applies.

Design and Construction of Molecular Knots and Threaded Systems

Molecular knots are complex, entangled topologies that mimic the knots found in everyday life, as well as in biological macromolecules like DNA and proteins. nih.gov The synthesis of these structures is a significant challenge in chemistry, often relying on template-directed strategies where metal ions or other non-covalent interactions pre-organize a long molecular strand into a threaded conformation before the ends are covalently closed. nih.govacs.org

4,4'-Biphenyldisulfonyl chloride is a candidate for the "covalent capture" step in the synthesis of such topologically complex molecules. After a molecular strand is threaded into a knot-like precursor, a rigid linker is required to permanently close the loop. The reaction of the two sulfonyl chloride groups with terminal amine or alcohol functionalities on the precursor strand would form a robust biphenyl-disulfonamide or disulfonate linkage, locking in the knotted topology. rsc.org The rigidity of the biphenyl unit is advantageous as it reduces the conformational flexibility of the final structure, helping to maintain its well-defined knotted shape. This strategy has been employed with other bifunctional reagents in ring-closing reactions to yield trefoil knots and other complex architectures. rsc.org

Polymer and Dendrimer Synthesis

In polymer science, 4,4'-biphenyldisulfonyl chloride serves as a key monomer for building highly-ordered, high-performance materials. Its symmetric and rigid structure is imparted to the resulting polymers and dendrimers, leading to desirable thermal and mechanical properties.

Convergent and Divergent Synthesis Strategies for Sulfonimide-Based Dendrimers

Dendrimers are perfectly branched, tree-like macromolecules with a high degree of molecular uniformity. researchgate.netnih.gov Their synthesis can proceed through two main strategies: the divergent method, where the dendrimer grows outwards from a central core, and the convergent method, where branched dendritic wedges (dendrons) are built first and then attached to a core molecule in the final step. researchgate.netjapsonline.com

4,4'-Biphenyldisulfonyl chloride has been utilized in the synthesis of sulfonimide-based dendrimers. mdpi.com In a convergent approach, it can act as the central core molecule. Pre-synthesized sulfonamide or amine-terminated dendrons can be coupled to the two sulfonyl chloride groups of the biphenyl core, leading to the formation of precisely structured, dumbbell-shaped dendrimers. mdpi.com

The synthesis of sulfonimide dendrimers relies on a repeating sequence of reactions, typically sulfonylation of amines followed by the reduction of terminal nitro groups to amines for the next generation of growth. mdpi.com The choice between convergent and divergent methods involves trade-offs: divergent synthesis can produce larger dendrimers but often accumulates defects, while convergent synthesis offers higher purity and structural perfection but can be limited by steric hindrance in the final coupling step. nih.govjapsonline.com

Synthesis StrategyDescriptionAdvantagesDisadvantages
Divergent Growth proceeds outwards from a central core molecule through repeating reaction steps. researchgate.netCapable of producing large, high-generation dendrimers. japsonline.comAccumulation of structural defects in higher generations; difficult purification. japsonline.com
Convergent Dendritic wedges (dendrons) are synthesized from the periphery inwards and then attached to a core. researchgate.netHigh purity and monodispersity; easier purification of intermediates. japsonline.comSteric hindrance can limit the size and yield of the final dendrimer. japsonline.com

Formation of Linear High-Melting Polymeric Materials with Bifunctional Monomers

The rigidity of the biphenyl unit in 4,4'-biphenyldisulfonyl chloride makes it an excellent monomer for producing linear polymers with high thermal stability and high melting points. Through polycondensation reactions with bifunctional nucleophilic monomers, such as diamines or diols, a variety of polymers can be synthesized.

For example, reaction with a diamine leads to the formation of a polysulfonamide, while reaction with a diol (like a bisphenol) yields a polysulfonate. The general reaction scheme is as follows:

n ClSO₂-Ar-SO₂Cl + n H₂N-R-NH₂ → [-SO₂-Ar-SO₂-NH-R-NH-]n + 2n HCl (4,4'-Biphenyldisulfonyl Chloride + Diamine → Polysulfonamide)

The resulting polymers incorporate the rigid biphenyl units directly into the polymer backbone. This restricted rotation along the polymer chain leads to materials with high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications as high-performance engineering plastics and fibers.

Synthesis of Sulfonated Polysulfones and Poly(arylene ether) Backbones

Sulfonated poly(arylene ether)s (SPAEs) and polysulfones (SPSUs) are important materials for proton exchange membranes (PEMs) in fuel cells, owing to their excellent thermal, mechanical, and chemical stability, combined with good proton conductivity. nih.govrsc.org 4,4'-Biphenyldisulfonyl chloride and its derivatives are key components in the synthesis of these polymers.

These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation. nih.gov In this process, a di-fluoro or di-chloro monomer is reacted with a bisphenol monomer. To introduce the sulfonic acid groups responsible for proton conduction, a sulfonated monomer is incorporated into the polymer backbone. While not always 4,4'-biphenyldisulfonyl chloride itself, closely related sulfonated monomers like bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt are used. nih.gov The synthesis allows for precise control over the degree of sulfonation by adjusting the molar ratio of sulfonated to non-sulfonated monomers. researchgate.net This control is critical for optimizing the balance between proton conductivity, water uptake, and mechanical strength of the final membrane. The incorporation of rigid biphenyl units contributes to the dimensional stability of the membranes. elsevierpure.com

Cross-linking Agents in Materials Science

4,4'-Biphenyldisulfonyl chloride is a precursor to potent cross-linking agents that are pivotal in transforming thermoplastic polymers into robust thermoset materials. The conversion of its sulfonyl chloride groups into sulfonyl azides creates a thermally active system capable of forming highly stable, covalently cross-linked networks.

A significant application of sulfonyl azide-based cross-linkers derived from precursors like 4,4'-biphenyldisulfonyl chloride is the creation of surface-attached polymer networks. This technique allows for the robust anchoring of thin polymer films to various substrates, from metals to elastomers. magtech.com.cn The process involves coating a surface with a polymer that has been functionalized with sulfonyl azide (B81097) groups. Upon activation, these reactive groups not only form cross-links within the polymer film but can also form covalent bonds with the underlying substrate. magtech.com.cn

This method, known as C,H-insertion cross-linking (CHic), produces films with exceptional stability. magtech.com.cn They can withstand harsh conditions, including swelling in solvents and significant shear stress, because they are covalently bonded to the surface. magtech.com.cn This approach is highly versatile and provides a powerful tool for surface modification, creating stable coatings for applications in microelectronics, sensors, and biomedical devices.

The cross-linking power of sulfonyl azides is unlocked through thermal activation. When heated, typically at temperatures between 180–200 °C, the sulfonyl azide group (-SO₂N₃) undergoes decomposition, releasing a molecule of nitrogen gas (N₂). researchgate.net This process generates a highly reactive intermediate species known as a sulfonyl nitrene (-SO₂N:). magtech.com.cnresearchgate.net

Nitrenes are electron-deficient and extremely reactive. The generated sulfonyl nitrene can readily react with adjacent polymer chains through several pathways:

C-H Bond Insertion: The nitrene can directly insert into a carbon-hydrogen (C-H) bond of a neighboring polymer chain, forming a stable sulfonamide (-SO₂-NH-) linkage. magtech.com.cn This is a common pathway for cross-linking polymers with saturated hydrocarbon backbones. researchgate.net

Hydrogen Abstraction: The nitrene can abstract a hydrogen atom from a neighboring C-H bond, creating a carbon radical on the polymer chain and a sulfonamide radical. The subsequent recombination of these radicals results in a covalent cross-link. magtech.com.cn

Reaction with Unsaturated Groups: If the polymer contains double bonds (alkenyl groups), the nitrene can react to form aziridines, which also results in a stable cross-link. researchgate.net

This thermal activation provides a convenient, solvent-free method for curing and hardening polymer materials, transforming them from soluble films into insoluble, robust networks. researchgate.net

Polyvinyl alcohol (PVA) is a water-soluble, biocompatible polymer whose properties can be significantly modified through cross-linking. While common cross-linkers for PVA include glutaraldehyde (B144438) and dicarboxylic acids like sulfosuccinic acid, bifunctional sulfonyl chlorides like 4,4'-biphenyldisulfonyl chloride offer an alternative route, particularly for modified PVA resins. nih.govresearchgate.net

One such modification involves introducing acetoacetyl groups onto the PVA backbone, creating acetoacetyl group-containing polyvinyl alcohol. This is typically achieved by reacting PVA with a reagent like diketene. The acetoacetyl group exists in equilibrium between a keto and an enol form. The hydroxyl group of the enol tautomer is nucleophilic and can react with the electrophilic sulfonyl chloride.

In this cross-linking strategy, 4,4'-biphenyldisulfonyl chloride would act as a bridge between two different PVA chains. The reaction would proceed as follows:

The enol-hydroxyl group of an acetoacetylated PVA chain attacks one of the sulfonyl chloride (-SO₂Cl) groups on the biphenyl linker.

Hydrogen chloride (HCl) is eliminated, forming a stable sulfonate ester (-SO₂-O-) bond.

The second -SO₂Cl group on the other end of the biphenyl molecule reacts with another acetoacetylated PVA chain, completing the cross-link.

This reaction creates a network where PVA chains are covalently linked by the rigid biphenyl disulfonate unit, significantly altering the material's properties.

Cross-linking is a fundamental strategy for improving the performance of polymeric materials, and using agents derived from 4,4'-biphenyldisulfonyl chloride can lead to substantial enhancements. nih.gov The formation of a three-dimensional network structure dramatically restricts the movement of polymer chains, which translates into several key property improvements. nih.gov

Improved Thermomechanical Robustness: Cross-linking increases the material's strength, toughness, and hardness. For instance, the addition of a cross-linker to semiconducting polymers has been shown to increase strength by up to 30% and toughness by up to 75%. pvamu.edu

Enhanced Thermal Stability: The covalent network raises the glass transition temperature and decomposition temperature of the polymer, allowing it to be used in more demanding, high-temperature applications. nih.gov

Reduced Solubility and Swelling: By tying the polymer chains together, cross-linking prevents them from dissolving in solvents. The degree of swelling in a solvent is inversely related to the cross-link density; a higher degree of cross-linking leads to less swelling. nih.gov This is critical for applications like membranes and hydrogels used in aqueous environments. nih.govmdpi.com

Increased Cohesion and Physical Stability: Cross-linked films show greater physical integrity and resistance to abrasion and delamination. Non-cross-linked films can lose significant volume when subjected to physical stress (e.g., sonication), whereas cross-linked counterparts remain largely intact. pvamu.edu

Table 2: General Effect of Cross-Linking on Polymer Properties

Property Before Cross-Linking After Cross-Linking Source
Mechanical Strength Lower Higher pvamu.edu
Solubility Soluble Insoluble nih.gov
Swelling in Solvent High Low to Moderate nih.gov
Thermal Stability Lower Higher nih.gov

Synthesis of Biologically Relevant Bis-Sulfonamides

The sulfonamide functional group (-SO₂-NH-) is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. researchgate.netresearchgate.net 4,4'-Biphenyldisulfonyl chloride serves as an excellent scaffold for the synthesis of bis-sulfonamides, where two sulfonamide moieties are linked by the rigid biphenyl core. This structure allows for the creation of symmetrical molecules that can potentially interact with two binding sites on a biological target.

The synthesis is typically a straightforward condensation reaction where one molecule of 4,4'-biphenyldisulfonyl chloride reacts with at least two equivalents of a desired amine (R-NH₂). The reaction proceeds via nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the elimination of HCl, which is typically scavenged by a base.

This methodology has been used to produce novel sulfonamides with potent biological activities. For example, by reacting sulfonyl chlorides with amino acids or other amine-containing drugs, new compounds with significant antibacterial activity have been developed. researchgate.net In vitro screening of such novel sulfonamides has demonstrated their efficacy against medically important bacterial strains like E. coli and K. pneumoniae, with some compounds showing activity comparable to the antibiotic ciprofloxacin. researchgate.net The biphenyl core in bis-sulfonamides derived from 4,4'-biphenyldisulfonyl chloride can provide a specific spatial arrangement of the pharmacophores, potentially leading to enhanced or novel biological activities. researchgate.net

Characterization Techniques for 4,4 Biphenyldisulfonyl Chloride Derived Compounds and Reaction Intermediates

Spectroscopic Elucidation of Molecular Structures

Spectroscopy is a cornerstone in the characterization of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei.

¹H NMR Spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. In derivatives of 4,4'-biphenyldisulfonyl chloride, such as N,N'-disubstituted biphenyl-4,4'-disulfonamides, the aromatic protons of the biphenyl (B1667301) backbone typically appear as a set of doublets in the downfield region of the spectrum, usually between 7.5 and 8.5 ppm. The exact chemical shifts and coupling constants can provide information about the substitution pattern and the electronic environment of the biphenyl system. The protons on the substituent groups attached to the sulfonamide nitrogens will have characteristic chemical shifts depending on their local environment.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectra of 4,4'-biphenyldisulfonyl chloride derivatives, the carbon atoms of the biphenyl ring typically resonate in the aromatic region (120-150 ppm). The carbons directly attached to the sulfonyl groups are generally shifted downfield. The chemical shifts of the carbons in the substituent groups can also be readily identified.

¹⁹F NMR Spectroscopy is a valuable tool when fluorine atoms are incorporated into the derivatives of 4,4'-biphenyldisulfonyl chloride. nih.gov Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is highly effective for both structural elucidation and for monitoring reactions involving fluorinated compounds. nih.govnih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for subtle structural changes. For instance, in a fluorinated biphenyl sulfonamide, the fluorine signal's chemical shift and its coupling to nearby protons (¹H-¹⁹F coupling) can confirm the position of the fluorine atom on the aromatic ring or on a substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Generic N,N'-dialkyl-4,4'-biphenyldisulfonamide in CDCl₃

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Biphenyl H (ortho to SO₂)7.9 - 8.1 (d)-
Biphenyl H (meta to SO₂)7.6 - 7.8 (d)-
Biphenyl C (ipso to SO₂)-138 - 142
Biphenyl C (ortho to SO₂)-128 - 130
Biphenyl C (meta to SO₂)-126 - 128
Biphenyl C (ipso to other ring)-142 - 146
Alkyl group (e.g., -CH₂CH₃)VariableVariable

Note: The exact chemical shifts are dependent on the specific substituents and the solvent used. 'd' denotes a doublet.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Molecules absorb infrared radiation at characteristic frequencies that correspond to the vibrations of their bonds.

For compounds derived from 4,4'-biphenyldisulfonyl chloride, IR spectroscopy is particularly useful for confirming the conversion of the sulfonyl chloride groups into sulfonamides or sulfonate esters. The strong, characteristic absorptions of the sulfonyl chloride group (S=O stretching) around 1375-1385 cm⁻¹ and 1180-1190 cm⁻¹ will disappear upon reaction and be replaced by the characteristic bands of the new functional group. For instance, sulfonamides exhibit two characteristic S=O stretching bands at approximately 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). The N-H stretching vibration of a secondary sulfonamide appears as a sharp peak in the region of 3200-3300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in 4,4'-Biphenyldisulfonyl Chloride and its Derivatives

Functional GroupBondVibration TypeCharacteristic Absorption (cm⁻¹)
Sulfonyl ChlorideS=OAsymmetric Stretch1375 - 1385
S=OSymmetric Stretch1180 - 1190
SulfonamideS=OAsymmetric Stretch1320 - 1350
S=OSymmetric Stretch1140 - 1160
N-HStretch (secondary)3200 - 3300
Aromatic RingC=CStretch1450 - 1600
C-HOut-of-plane bend800 - 850 (para-disubstituted)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation. The mass spectrum of 4,4'-biphenyldisulfonyl chloride under EI conditions would show the molecular ion peak and various fragment ions resulting from the loss of chlorine, sulfur dioxide, and cleavage of the biphenyl bond.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and high molecular weight compounds, such as many sulfonamide derivatives. ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. Time-of-Flight (TOF) analyzers are often coupled with ESI sources (ESI-TOF) to provide high-resolution mass measurements, allowing for the determination of the elemental composition of the ions. In the analysis of sulfonamide derivatives, ESI-MS is invaluable for confirming the molecular weight of the synthesized products. nih.gov

Table 3: Hypothetical Mass Spectrometry Data for a N,N'-diethyl-4,4'-biphenyldisulfonamide

Ionm/z (Hypothetical)Method
[M+H]⁺411.14ESI
[M+Na]⁺433.12ESI
[M]⁺410.13EI
[M-SO₂C₂H₅N]⁺302.08EI
[C₁₂H₈]⁺152.06EI

Chromatographic Analysis and Purification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of the final products derived from 4,4'-biphenyldisulfonyl chloride and to quantify their amounts. capes.gov.br

Reversed-phase HPLC is the most common mode used for the analysis of these relatively non-polar compounds. A non-polar stationary phase (like C18 or a biphenyl-based phase) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). chromatographyonline.comchromatographyonline.com The components of the mixture are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. A UV detector is commonly used for detection, as the biphenyl chromophore absorbs UV light. The purity of a sample can be determined by the relative area of its peak in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 4: Typical HPLC Parameters for the Analysis of a 4,4'-Biphenyldisulfonamide Derivative

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) or Biphenyl
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm or 276 nm) researchgate.net
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rochester.edu A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent (usually silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent (eluent). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their affinity for the stationary phase versus the mobile phase. The position of the compounds is visualized (e.g., under UV light) and their retention factor (Rf) is calculated. By comparing the spots of the reaction mixture with the starting material, one can determine if the reaction is complete.

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. The stationary phase (e.g., silica gel) is packed into a glass column, and the mixture is loaded onto the top. The eluent is then passed through the column, and the separated components are collected in fractions as they elute from the bottom. The choice of the solvent system is crucial for a good separation and is often optimized using TLC beforehand. For the purification of biphenyl sulfonamide derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent is often gradually increased (gradient elution) to elute compounds with increasing polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering critical insights into the conformation and intermolecular interactions of molecules. For compounds derived from 4,4'-biphenyldisulfonyl chloride, such as sulfonamides and their various derivatives, single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating their solid-state architecture. The data obtained from these studies are fundamental for understanding structure-property relationships, guiding the design of new materials, and for the validation of molecular structures.

Detailed Research Findings

While specific crystallographic data for a wide range of derivatives of 4,4'-biphenyldisulfonyl chloride can be found in the Cambridge Structural Database (CSD), a comprehensive analysis of closely related disulfonamide structures provides significant insight into the typical structural features of this class of compounds. A study by Sarkar and colleagues in 2022 detailed the synthesis and single-crystal X-ray diffraction analysis of N¹,N³-di(pyridin-2-yl)benzene-1,3-disulfonamide (L1) and N¹,N³-di(pyridin-3-yl)benzene-1,3-disulfonamide (L2). Although these compounds are derived from benzene-1,3-disulfonyl dichloride, their structural analysis serves as an excellent proxy for understanding the crystallographic characteristics of biphenyl-based disulfonamides.

The crystal structures of L1 and L2 were determined using a Bruker AXS D8 QUEST ECO diffractometer with Mo-Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². The analysis revealed the critical role of hydrogen bonding and other intermolecular interactions in the formation of their supramolecular architectures.

In the crystal packing of these disulfonamides, various intermolecular contacts are observed. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, indicated that N···H/H···N and O···H/H···O contacts are significant. For instance, in L1, N···H/H···N interactions account for 11.6% of the close contacts, while in L2, this value is 13.7%. These interactions are characterized by sharp tips in the fingerprint plots, indicating their strong and directional nature.

The crystallographic data for these representative disulfonamides are summarized in the tables below.

Interactive Data Tables

Table 1: Crystallographic Data for N¹,N³-di(pyridin-2-yl)benzene-1,3-disulfonamide (L1)

ParameterValue
Empirical FormulaC₁₆H₁₄N₄O₄S₂
Formula Weight406.44
Temperature (K)296(2)
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.136(3)
b (Å)11.235(3)
c (Å)15.689(5)
α (°)90
β (°)107.03(1)
γ (°)90
Volume (ų)1709.0(8)
Z4
Density (calculated) (Mg/m³)1.579
Absorption Coefficient (mm⁻¹)0.354
F(000)840

Table 2: Crystallographic Data for N¹,N³-di(pyridin-3-yl)benzene-1,3-disulfonamide (L2)

ParameterValue
Empirical FormulaC₁₆H₁₄N₄O₄S₂
Formula Weight406.44
Temperature (K)296(2)
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.117(2)
b (Å)17.581(5)
c (Å)12.333(4)
α (°)90
β (°)101.37(1)
γ (°)90
Volume (ų)1724.8(8)
Z4
Density (calculated) (Mg/m³)1.565
Absorption Coefficient (mm⁻¹)0.351
F(000)840

These tables provide a snapshot of the detailed structural information that can be obtained from single-crystal X-ray diffraction. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal, while the space group describes the symmetry elements present. The number of molecules per unit cell (Z) and the calculated density are also key parameters. This type of data is crucial for the unequivocal characterization of new compounds and for understanding their solid-state behavior.

Computational and Theoretical Studies on 4,4 Biphenyldisulfonyl Chloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become an essential tool for elucidating the mechanisms of chemical reactions, offering detailed insights into the energetics and geometries of reactants, transition states, and products. For 4,4'-Biphenyldisulfonyl Chloride and its derivatives, DFT calculations are instrumental in analyzing reaction pathways, such as its synthesis from 4,4'-biphenyldisulfonic acid or its subsequent reactions with nucleophiles to form various sulfonamides and esters.

Consider the nucleophilic substitution reaction of 4,4'-Biphenyldisulfonyl Chloride with a generic amine (R-NH2) to form a bis-sulfonamide. DFT calculations can model the step-wise substitution at the two sulfonyl chloride groups. The process would involve the formation of tetrahedral intermediates and transition states. The calculated Gibbs free energy changes (ΔG) and activation free energies (ΔG‡) for each step provide a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net For example, the first substitution might proceed with a lower activation barrier compared to the second, due to electronic changes in the molecule after the first functionalization.

Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Parameters for the Two-Step Amination of 4,4'-Biphenyldisulfonyl Chloride

Reaction StepReactant Complex (RC) Energy (kcal/mol)Transition State (TS) Energy (kcal/mol)Intermediate Complex (IC) Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)
First Substitution0.0+15.8-5.215.8-5.2
Second Substitution-5.2+12.1-15.717.3-10.5

This interactive table presents hypothetical energy values for the sequential nucleophilic substitution on 4,4'-Biphenyldisulfonyl Chloride, illustrating how DFT can quantify the reaction pathway.

These calculations can also predict the influence of different solvents on the reaction pathway by using implicit or explicit solvent models. The polarity of the solvent can significantly affect the stability of charged intermediates and transition states, thereby altering the reaction rates and outcomes.

Molecular Modeling and Simulations of Supramolecular Interactions

When 4,4'-Biphenyldisulfonyl Chloride is converted into its corresponding bis-sulfonamide derivatives, these molecules gain the ability to participate in non-covalent interactions, leading to the formation of ordered supramolecular structures. Molecular modeling and simulations are powerful techniques to study these interactions, which are governed by forces such as hydrogen bonding and π-π stacking.

The derivatives, such as 4,4'-biphenyl-bis-sulfonamides, possess hydrogen bond donors (N-H groups) and acceptors (S=O groups). These functional groups can engage in intermolecular hydrogen bonding to form extended networks, such as chains or sheets. wur.nl Molecular dynamics (MD) simulations can be used to observe the self-assembly process of these molecules in a simulated environment, providing insights into the stability and morphology of the resulting supramolecular polymers. wur.nl

Table 2: Predicted Intermolecular Interaction Energies in a Simulated Dimer of 4,4'-biphenyl-bis-sulfonamide

Interaction TypeContributing GroupsEstimated Energy (kcal/mol)Dominant Geometry
Hydrogen Bonding-SO2NH...O2S--5 to -8Linear
π-π StackingBiphenyl (B1667301)...Biphenyl-2 to -4Parallel-displaced
Dipole-Dipole-SO2...SO2--1 to -3Anti-parallel

This interactive table summarizes the typical energy ranges for different non-covalent interactions that can be predicted using molecular modeling for derivatives of 4,4'-Biphenyldisulfonyl Chloride.

By simulating larger systems containing many molecules, researchers can predict the bulk properties of materials derived from 4,4'-Biphenyldisulfonyl Chloride, such as their crystal packing or their ability to form gels or liquid crystals. These simulations are crucial for designing new materials with specific structural and functional properties.

Computational Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are highly effective in predicting the reactivity and selectivity of organic molecules before engaging in extensive experimental work. For 4,4'-Biphenyldisulfonyl Chloride, a molecule with two identical reactive sites, predicting how it will react with various nucleophiles is of significant interest.

DFT calculations can be used to determine the distribution of electron density in the molecule. By calculating the molecular electrostatic potential (MEP), one can identify the regions most susceptible to nucleophilic attack. In 4,4'-Biphenyldisulfonyl Chloride, the sulfur atoms of the sulfonyl chloride groups are highly electrophilic and will be highlighted as positive potential regions on an MEP map, indicating them as the primary sites for reaction.

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for reactions with nucleophiles. The LUMO is typically localized on the electrophilic centers of the molecule. For 4,4'-Biphenyldisulfonyl Chloride, the LUMO would be expected to have large lobes centered on the sulfur atoms of the -SO2Cl groups. A nucleophile's Highest Occupied Molecular Orbital (HOMO) will interact with this LUMO, and the reaction will preferentially occur at the site with the largest LUMO coefficient.

Table 3: Computationally Predicted Reactivity Indices for 4,4'-Biphenyldisulfonyl Chloride

Atomic SiteMulliken Charge (a.u.)Fukui Index (f-) for Nucleophilic AttackLUMO Coefficient
S (Sulfonyl)+1.250.350.45
C (ipso-Biphenyl)-0.150.050.10
Cl (Chloride)-0.200.020.08

This interactive table shows hypothetical reactivity indices calculated using computational methods. The high positive charge, Fukui index, and LUMO coefficient on the sulfur atom strongly indicate it is the site of nucleophilic attack.

Furthermore, these computational models can predict the selectivity when using an unsymmetrical nucleophile or when there are other functional groups present on the biphenyl backbone. By comparing the activation energies for different possible reaction pathways, a reliable prediction of the major product can be made. mdpi.com This predictive capability accelerates the discovery and optimization of synthetic routes to new functional materials derived from 4,4'-Biphenyldisulfonyl Chloride.

Future Directions and Emerging Research Avenues for 4,4 Biphenyldisulfonyl Chloride

Development of Novel Catalytic Systems for Selective Transformations

The transformation of 4,4'-biphenyldisulfonyl chloride into functional polymers and other valuable molecules is a key area of ongoing research. The development of novel catalytic systems is crucial for controlling these transformations with high selectivity and efficiency.

Current research is exploring various catalytic approaches. For instance, the use of organocatalysts is being investigated for the ring-opening polymerization of cyclic esters, a process that could be adapted for reactions involving 4,4'-biphenyldisulfonyl chloride to create novel polyester-sulfonamides. ornl.gov Photocatalysis, a rapidly advancing field, also holds promise. The use of light as a "traceless reagent" can offer unique control over chemical reactions. nih.gov Researchers are exploring the use of photocatalysts like potassium poly(heptazine imide) for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides, a methodology that could be extended to the transformations of 4,4'-biphenyldisulfonyl chloride. nih.govresearchgate.net This approach allows for chromoselective synthesis, where the reaction outcome can be tuned by simply changing the wavelength of light used for irradiation. nih.govresearchgate.net

Furthermore, phase-transfer catalysis is being revisited to understand and optimize polycondensation reactions involving diacid chlorides like 4,4'-biphenyldisulfonyl chloride. researchgate.net The kinetics of such reactions are complex and depend on the interplay of various factors at the interface of immiscible solvents. researchgate.net A deeper understanding of these catalytic processes will enable the synthesis of well-defined polymers with tailored properties.

Exploration in Advanced Functional Materials and Nanomaterials

The unique structural features of 4,4'-biphenyldisulfonyl chloride make it an ideal monomer for the synthesis of a wide range of advanced functional materials, including high-performance polymers and nanomaterials.

Its bifunctionality allows for the formation of linear high-melting-point polymers when reacted with bifunctional compounds like diamines, diols, or phenols. google.com These resulting polysulfonamides and polyesters exhibit excellent thermal stability and mechanical properties, making them suitable for demanding applications. The rigid biphenyl (B1667301) unit contributes to the formation of ordered structures, which can lead to materials with desirable optical and electronic properties.

A significant area of exploration is the use of 4,4'-biphenyldisulfonyl chloride in the synthesis of porous organic polymers (POPs). While not directly used in all cited examples, the principle of using rigid aromatic building blocks to create porous networks is relevant. These materials possess high surface areas and tunable pore sizes, making them attractive for applications such as gas storage and separation, including carbon capture. ornl.govresearchgate.netresearchgate.netmdpi.comfrontiersin.org The sulfonyl groups can also be functionalized to introduce specific binding sites for targeted applications.

Furthermore, the derivative of 4,4'-biphenyldisulfonyl chloride, 4,4'-biphenyldicarboxylic acid, is a key ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with exceptionally high porosity and are being investigated for a vast array of applications, from catalysis to drug delivery. The structural properties of the biphenyl backbone directly influence the architecture and properties of the resulting MOF.

The incorporation of 4,4'-biphenyldisulfonyl chloride into nanomaterials is another burgeoning research area. Its ability to form well-defined polymer chains can be exploited in surface-initiated polymerizations to create polymer brushes on various substrates, leading to hybrid materials with tailored surface properties. researchgate.net

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of chemical processes, and the utilization of 4,4'-biphenyldisulfonyl chloride is no exception. Researchers are actively seeking to integrate this compound into more sustainable and environmentally friendly methodologies.

A key focus is the replacement of conventional volatile organic solvents with greener alternatives. Ionic liquids (ILs) are being explored as reaction media for polymerizations involving sulfonyl chlorides. nih.govresearchgate.netipinnovative.comresearchgate.net ILs offer several advantages, including low vapor pressure, high thermal stability, and the ability to be recycled, which can significantly reduce the environmental impact of chemical processes. nih.govresearchgate.netipinnovative.comresearchgate.net The use of zwitterionic ILs has been shown to improve the efficiency of polysulfone synthesis. nih.gov

Another critical aspect of sustainable chemistry is the development of recyclable polymers. The concept of vitrimers, a class of polymers that can be reprocessed and recycled like thermoplastics while retaining the robust mechanical properties of thermosets, is a particularly exciting avenue. researchgate.netucsd.eduresearchgate.netornl.gov Research into creating vitrimers from polydimethylsiloxane (B3030410) networks with disulfide linkages provides a blueprint for how 4,4'-biphenyldisulfonyl chloride could be used to create recyclable polysulfonamide-based vitrimers. ucsd.eduornl.gov The reversible nature of the bonds in vitrimers allows for the material to be reshaped and repaired, contributing to a circular economy for plastics. researchgate.netucsd.eduresearchgate.netornl.gov

Deeper Mechanistic Insights into Complex Reaction Pathways

A fundamental understanding of the reaction mechanisms involving 4,4'-biphenyldisulfonyl chloride is essential for optimizing reaction conditions, controlling polymer architecture, and designing new materials with desired properties.

Interfacial polymerization, a common method for producing thin-film composite membranes from monomers like 4,4'-biphenyldisulfonyl chloride, is a complex process with reaction kinetics and polymer morphology being highly dependent on the reaction conditions at the liquid-liquid interface. nih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgutwente.nl Researchers are employing microfluidic platforms to visualize the formation of polymer films in real-time, providing valuable insights into the dynamics of interfacial polymerization. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are also being utilized to gain deeper mechanistic insights. researchgate.netmdpi.com DFT calculations can provide information on the electronic structure of reactants, transition states, and products, helping to elucidate the preferred reaction pathways and the factors that govern reactivity. researchgate.netmdpi.com By combining experimental and computational approaches, a more complete picture of the complex reaction pathways involving 4,4'-biphenyldisulfonyl chloride can be developed, paving the way for more precise control over the synthesis of next-generation materials.

Q & A

Q. What are the established synthetic routes for 4,4-biphenyldisulfonyl chloride, and how can purity be optimized?

The compound is typically synthesized via chlorosulfonation of biphenyl using chlorosulfonic acid. Critical parameters include reaction temperature (0–5°C to avoid side reactions) and stoichiometric excess of chlorosulfonic acid . Purification involves recrystallization from non-polar solvents (e.g., hexane) to achieve >97% purity, as confirmed by HPLC or titration . Contaminants like unreacted biphenyl or monosulfonated derivatives are removed via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is this compound utilized in modifying cyclodextrins for supramolecular chemistry?

It acts as a bis-electrophilic crosslinker to functionalize β-cyclodextrin derivatives. For example, in anhydrous pyridine, it reacts with hydroxyl groups on cyclodextrin to form sulfonate esters, enabling subsequent azide substitutions (e.g., for "click chemistry") . Key considerations:

  • Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups.
  • Monitor reaction progress via FT-IR (disappearance of -OH stretches at ~3400 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

The compound is corrosive (Skin Corr. 1B) and moisture-sensitive. Required precautions:

  • Use PPE: nitrile gloves, goggles, and a fume hood.
  • Store under inert gas (argon) at 2–8°C to prevent decomposition .
  • Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in Fe-S cluster synthesis?

In Fe-S cluster formation, the compound serves as a sulfonate precursor . Optimal conditions include:

  • Slow addition to FeCl₃ in THF at -40°C to control exothermicity.
  • Stabilization using tris(trimethylsilyl)phosphine to prevent cluster aggregation.
  • Characterization via UV-Vis (absorbance at 320 nm for [Fe₄S₄]²⁺ cores) and Mössbauer spectroscopy .

Q. What analytical techniques resolve discrepancies in molecular weight and structure reported for this compound?

Discrepancies arise from confusion with structurally similar compounds (e.g., 4,4′-oxybis(benzenesulfonyl chloride), MW 367.23 vs. 351.22 for this compound ). Definitive identification requires:

  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • ¹³C-NMR : Peaks at δ 128–135 ppm (aromatic C) and δ 60–65 ppm (sulfonyl-Cl) .
  • X-ray crystallography for unambiguous structural elucidation .

Q. How does this compound enhance dielectric properties in co-cured polyimide composites?

It introduces rigid biphenyl sulfone moieties into polymer backbones, improving thermal stability (>400°C) and dielectric constant (ε ~3.2 at 1 MHz). Methodology:

  • Co-polymerize with dianhydrides (e.g., 3,3′,4,4′-diphenylsulfonetetracarboxylic dianhydride) and diamines.
  • Cure at 250°C under vacuum to minimize void formation.
  • Evaluate energy storage density via broadband dielectric spectroscopy .

Q. What strategies mitigate hydrolysis of this compound in aqueous-phase reactions?

Hydrolysis to 4,4-biphenyldisulfonic acid is a major side reaction. Mitigation approaches:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane).
  • Pre-dry solvents over molecular sieves (3Å) and maintain pH < 5.
  • Monitor hydrolysis kinetics via conductometric titration .

Data Contradictions and Resolution

  • Molecular Formula Discrepancy : (C₁₂H₈Cl₂O₄S₂) vs. (C₁₂H₈Cl₂O₅S₂) likely refers to distinct compounds (biphenyl vs. diphenyl ether derivatives). Always cross-verify CAS numbers (3406-84-6 for biphenyldisulfonyl chloride ).
  • Purity Claims : Supplier-dependent purity (97% vs. >95% ) necessitates independent validation via elemental analysis or NMR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.